N-Hydroxy Ticagrelor

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

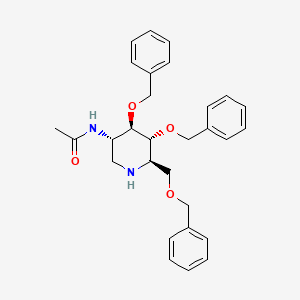

Ticagrelor, also known as N-Hydroxy Ticagrelor, is a medication used for the prevention of stroke, heart attack, and other events in people with acute coronary syndrome . It acts as a platelet aggregation inhibitor by antagonizing the P2Y12 receptor . The drug is produced by AstraZeneca .

Synthesis Analysis

The synthesis of Ticagrelor is a four-step reaction . Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The critical step to prepare intermediate 5 was optimized using the response surface methodology . One-pot reaction was used to telescope the next three steps, resulting in 75% overall yield in comparison to the initial 63% yield obtained from the stepwise isolation process .Molecular Structure Analysis

The molecular structure of Ticagrelor is complex. It belongs to the triclinic P1 space group with four Ticagrelor molecules in the asymmetric unit . The Ticagrelor molecules are generated through intermolecular hydrogen bonds along the (010) direction, forming an infinite molecular chain .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ticagrelor include the condensation of pyrimidine amine derivative with cyclopentyl derivative in ethylene glycol followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in water and acetonitrile mixture .Physical And Chemical Properties Analysis

The anisotropic surface chemistry of different surfaces on the crystal influences its physical and chemical properties, such as solubility, tableting, etc . Antisolvent crystallization and rapid-cooling crystallization were carried out to tune the crystal habits of Ticagrelor form II .Wissenschaftliche Forschungsanwendungen

Impact on Adenosine Plasma Concentration

N-Hydroxy Ticagrelor, primarily known as Ticagrelor, has been researched for its impact on adenosine plasma concentration. Studies have demonstrated that patients receiving Ticagrelor had significantly higher adenosine plasma concentrations compared to those receiving clopidogrel, suggesting that Ticagrelor may inhibit adenosine uptake by red blood cells. This effect was not correlated with the vasodilator-stimulated phosphoprotein index, indicating that the increase in adenosine plasma concentration might be independent of Ticagrelor's antiplatelet effects (Bonello et al., 2014).

Influence on Myocardial Blood Flow

Ticagrelor has been shown to potentiate global and regional adenosine-induced myocardial blood flow increases in patients with stable coronary artery disease. This effect was especially pronounced in regions with impaired myocardial flow reserve during intermediate and high doses of adenosine. The findings suggest that Ticagrelor's ability to enhance myocardial blood flow might contribute to its incremental mortality benefit compared with clopidogrel (Pelletier-Galarneau et al., 2017).

Effects on Platelet Function and Hemostasis

Ticagrelor has been explored for its antiplatelet properties, with studies highlighting its rapid, potent, and reversible binding to P2Y12 receptors. This binding leads to a consistent and high level of inhibition of platelet aggregation over time, which gradually decreases as plasma concentration declines. The reversible nature of this inhibition suggests its potential in reducing clinical thrombotic events in patients with acute coronary syndromes (Teng & Butler, 2010).

Interaction with Gut Microbiota

Emerging research has suggested a link between gut microbiota and the response to Ticagrelor in patients with ST segment elevation myocardial infarction. Studies indicate that gut microbiota dysbiosis may be a significant mechanism influencing the response to Ticagrelor, opening new therapeutic possibilities for modifying gut microbiota as a potential treatment strategy (Zhang et al., 2022).

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

1644461-92-6 |

|---|---|

Produktname |

N-Hydroxy Ticagrelor |

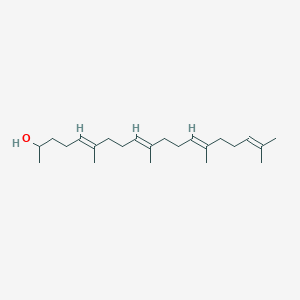

Molekularformel |

C₂₃H₂₈F₂N₆O₅S |

Molekulargewicht |

538.57 |

Synonyme |

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]hydroxyamino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Hydroxy-5-[2-(isopropylamino)butyryl]quinolin-2(1H)-one](/img/structure/B1142828.png)

![N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1142829.png)